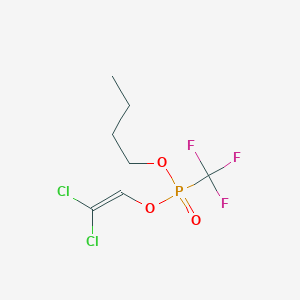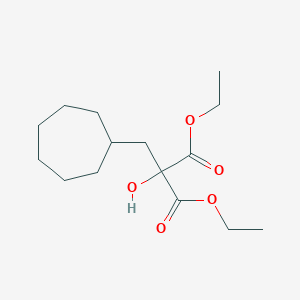
Molybdenum;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;palladium is a compound formed by the combination of molybdenum and palladium. Both elements belong to the transition metals category in the periodic table and exhibit unique properties that make their combination valuable in various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reduction of molybdenum and palladium salts in the presence of a suitable reducing agent. One common method is the co-reduction of molybdenum trioxide and palladium chloride using hydrogen gas at elevated temperatures. This process results in the formation of this compound alloys or intermetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy techniques. This involves mixing molybdenum and palladium powders, followed by compaction and sintering at high temperatures. The resulting product is a dense, homogeneous material with desirable mechanical and chemical properties.
化学反応の分析
Types of Reactions
Molybdenum;palladium compounds undergo various chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both molybdenum and palladium can be reduced from their oxides to their metallic forms using hydrogen gas.
Substitution: Palladium can undergo substitution reactions, where ligands in palladium complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Metallic molybdenum and palladium.
Substitution: Palladium complexes with different ligands.
科学的研究の応用
Molybdenum;palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for their potential use in biological systems, such as enzyme mimics and drug delivery systems.
Medicine: Explored for their anticancer and antimicrobial properties.
Industry: Utilized in the production of hydrogen sensors, fuel cells, and electronic devices.
作用機序
The mechanism of action of molybdenum;palladium compounds is complex and depends on the specific application. In catalytic processes, palladium acts as a catalyst by alternating between different oxidation states (Pd⁰ and Pd²⁺), facilitating the addition or removal of hydrogen atoms in organic compounds. Molybdenum can enhance the catalytic activity by providing structural stability and additional active sites.
類似化合物との比較
Similar Compounds
Molybdenum;tungsten: Similar in terms of high melting points and refractory properties.
Palladium;platinum: Both are used as catalysts in hydrogenation reactions.
Molybdenum;ruthenium: Both exhibit catalytic properties and are used in industrial applications.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high strength, catalytic activity, and hydrogen absorption. This makes them particularly valuable in applications requiring both mechanical robustness and catalytic efficiency.
特性
CAS番号 |
93509-39-8 |
|---|---|
分子式 |
MoPd3 |
分子量 |
415.2 g/mol |
IUPAC名 |
molybdenum;palladium |
InChI |
InChI=1S/Mo.3Pd |
InChIキー |
ODOJGYBXTZYZCP-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


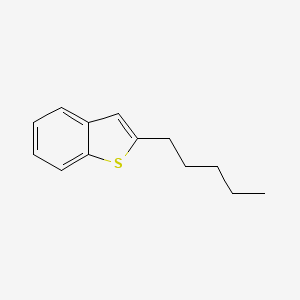
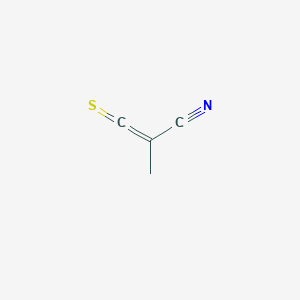
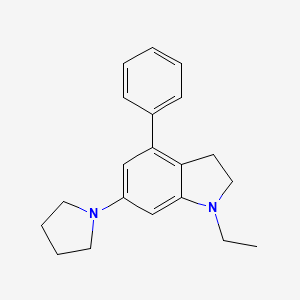
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)


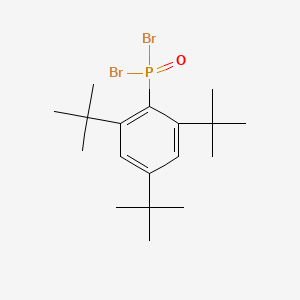
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
